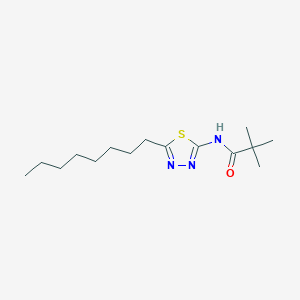

![molecular formula C21H25NO4S2 B4585534 ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4585534.png)

ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives involves multiple steps, including acylation and treatment with hydrazine hydrate, leading to various biologically active compounds. Such processes demonstrate the compound's versatility and potential as a precursor in synthesizing antimicrobial and anti-inflammatory agents (Narayana et al., 2006).

Molecular Structure Analysis

The crystal structure of related compounds, like ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, shows the importance of intermolecular hydrogen bonding in defining molecular conformation. Such analyses provide insights into the structural aspects of these molecules and their potential interactions in biological systems (Li et al., 2013).

Chemical Reactions and Properties

The reactivity of ethyl 2-([2-oxo-5-phenylfuran-3(2H)-ylideneamino])-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines demonstrates the compound's ability to undergo recyclization, forming new complex structures. Such reactions highlight the chemical flexibility and potential utility of the compound in synthesizing novel pharmaceutical agents (Shipilovskikh et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure and intermolecular forces, play a crucial role in determining their stability, solubility, and overall behavior in different environments. Analyzing these properties helps in understanding how these compounds can be manipulated and used in various chemical and pharmacological applications.

Chemical Properties Analysis

The synthesis and characterization of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate exemplify the detailed chemical property analysis required for understanding the behavior of such compounds. Investigations into their reactivity, stability under different conditions, and interactions with other molecules provide valuable information for their potential application in drug design and development (Yeong et al., 2018).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Studies

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a closely related compound, has been explored for its potential in synthesizing various derivatives. For instance, it has been converted into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and further treated to produce compounds like 3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-one. These derivatives have been evaluated for their antibacterial, antifungal, and anti-inflammatory activities, showing promising biological activity in some cases (Narayana et al., 2006).

Antimicrobial and Antioxidant Properties

Compounds derived from ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate have exhibited significant antimicrobial activities. This includes a range of fused and polyfunctional substituted thiophenes (Abu‐Hashem et al., 2011). Moreover, derivatives like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown excellent antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).

Potential in Cancer Research

A series of thiophene and benzothiophene derivatives, including compounds closely related to ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have been synthesized and evaluated as anti-cancer agents. Some of these compounds demonstrated significant activity against tumor cell lines such as MCF-7, NCI-H460, and SF-268 (Mohareb et al., 2016).

Applications in Drug Delivery

A novel strategy for the reversible attachment of methoxypoly(ethylene glycol) (mPEG) to an amino-containing substrate, like ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been developed. This approach uses a benzyl carbamate linkage substituted with a disulfide, indicating potential applications in drug delivery systems (Zalipsky et al., 1999).

Eigenschaften

IUPAC Name |

ethyl 2-[[2-(2-methoxyethylsulfanyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S2/c1-3-26-21(24)18-14-8-4-7-11-17(14)28-20(18)22-19(23)15-9-5-6-10-16(15)27-13-12-25-2/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRJJOOBWHTOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3SCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

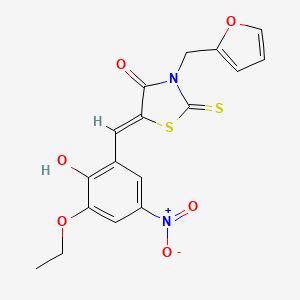

![3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585455.png)

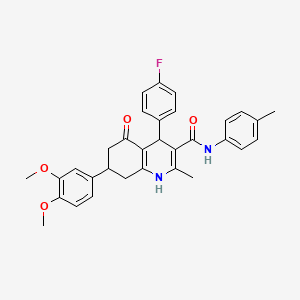

![isopropyl 3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4585457.png)

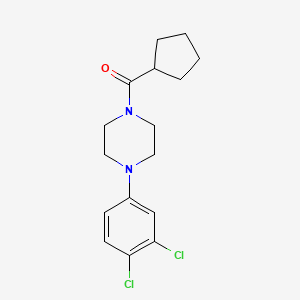

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4585459.png)

![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B4585467.png)

![4-{[1-benzyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4585493.png)

![4-{2-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B4585511.png)

![2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4585518.png)

![3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585524.png)

![5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4585530.png)

acetate](/img/structure/B4585546.png)